8-HETrE
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Overview
Description
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid, commonly known as 8-HETrE, is a metabolite of the omega-6 fatty acid gamma-linolenic acid. It is formed through the action of the enzyme 5-lipoxygenase on dihomo-gamma-linolenic acid. This compound plays a significant role in lipid metabolism and has been studied for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid is synthesized from gamma-linolenic acid through the action of the enzyme 5-lipoxygenase. The intermediate in this process is dihomo-gamma-linolenic acid. The reaction typically occurs in biological systems, such as in rabbit neutrophils .
Industrial Production Methods
it can be obtained through the enzymatic conversion of gamma-linolenic acid using purified 5-lipoxygenase in a controlled laboratory environment .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides.
Reduction: Reduction reactions can convert hydroperoxides back to hydroxyl groups.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroperoxides, hydroxyl derivatives, and substituted eicosatrienoic acids .
Scientific Research Applications
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid has several scientific research applications:
Chemistry: It is used to study lipid metabolism and the role of lipoxygenases in biochemical pathways.
Biology: Researchers investigate its role in cellular signaling and its effects on cell proliferation and differentiation.
Medicine: It is studied for its potential therapeutic effects in conditions like obesity and metabolic disorders.
Industry: While not widely used industrially, it serves as a model compound for studying lipid oxidation and related processes
Mechanism of Action
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid exerts its effects through several molecular targets and pathways:
Lipoxygenase Pathway: It is formed by the action of 5-lipoxygenase on dihomo-gamma-linolenic acid.
Cell Signaling: It can modulate signaling pathways involved in inflammation and cell growth.
Receptor Interaction: It interacts with specific receptors, such as the prostacyclin receptor, to exert its biological effects
Comparison with Similar Compounds
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid can be compared with other similar compounds, such as:
12-Hydroxy-8,10,14-eicosatrienoic acid: Another metabolite of dihomo-gamma-linolenic acid, known for its cardioprotective effects.
8-Hydroxy-5,9,11,14-eicosatetraenoic acid: A related compound involved in similar biochemical pathways
8-Hydroxy-9E,11Z,14Z-eicosatrienoic acid is unique due to its specific formation pathway and its distinct biological activities, particularly in lipid metabolism and cell signaling .
Properties
Molecular Formula |
C20H34O3 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(9E,11Z,14Z)-8-hydroxyicosa-9,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-10,13,16,19,21H,2-5,8,11-12,14-15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,16-13+ |
InChI Key |
SKIQVURLERJJCK-SFULQBOPSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C(CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CC=CC(CCCCCCC(=O)O)O |
Origin of Product |
United States |
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